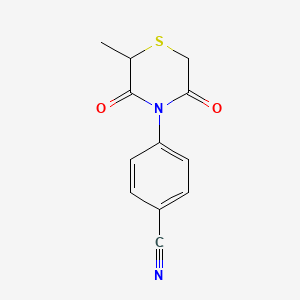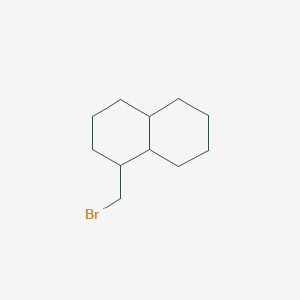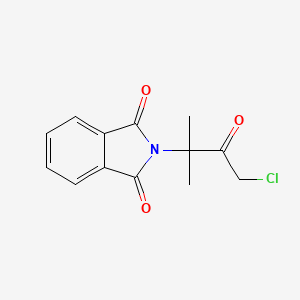![molecular formula C21H23F3N4O B2433642 N-[1-(5,6,7,8-tetrahidrocinolin-3-il)piperidin-4-il]-2-(trifluorometil)benzamida CAS No. 2034517-68-3](/img/structure/B2433642.png)
N-[1-(5,6,7,8-tetrahidrocinolin-3-il)piperidin-4-il]-2-(trifluorometil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N4O and its molecular weight is 404.437. The purity is usually 95%.
BenchChem offers high-quality N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica de N-[1-(5,6,7,8-tetrahidrocinolin-3-il)piperidin-4-il]-2-(trifluorometil)benzamida:
Agentes antibacterianos
This compound: ha mostrado potencial como agente antibacteriano. Su estructura única le permite inhibir el crecimiento de diversas cepas bacterianas, incluidas las bacterias multirresistentes. Esto lo convierte en un candidato prometedor para desarrollar nuevos antibióticos para combatir infecciones resistentes .
Propiedades anticancerígenas
La investigación indica que este compuesto exhibe propiedades anticancerígenas significativas. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas, inhibiendo así el crecimiento tumoral. Su mecanismo implica la interrupción del ciclo celular y la interferencia con el metabolismo de las células cancerosas .
Aplicaciones antiinflamatorias
El compuesto ha sido estudiado por sus efectos antiinflamatorios. Puede reducir la inflamación inhibiendo la producción de citoquinas y enzimas proinflamatorias. Esto lo convierte en un posible agente terapéutico para tratar enfermedades inflamatorias como la artritis y la enfermedad inflamatoria intestinal .
Efectos neuroprotectores
Los estudios sugieren que This compound tiene propiedades neuroprotectoras. Puede proteger las neuronas del estrés oxidativo y la apoptosis, que son comunes en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Este compuesto podría desarrollarse en un tratamiento para retardar la progresión de estas enfermedades .
Actividad antiviral
El compuesto ha demostrado actividad antiviral contra varios virus. Puede inhibir la replicación viral y reducir la carga viral en las células infectadas. Esto lo convierte en un candidato potencial para desarrollar medicamentos antivirales para tratar infecciones como la influenza y el VIH .
Propiedades analgésicas
La investigación ha demostrado que este compuesto tiene propiedades analgésicas (aliviadoras del dolor). Puede modular las vías del dolor y reducir la percepción del dolor, convirtiéndolo en un posible agente terapéutico para controlar las afecciones de dolor crónico .
Actividad antioxidante
This compound: exhibe una fuerte actividad antioxidante. Puede neutralizar los radicales libres y reducir el estrés oxidativo, que está implicado en diversas enfermedades, incluidas las enfermedades cardiovasculares y el cáncer. Esta propiedad lo convierte en un compuesto valioso para desarrollar terapias antioxidantes .
Aplicaciones antifúngicas
El compuesto también se ha explorado por sus propiedades antifúngicas. Puede inhibir el crecimiento de varios patógenos fúngicos, convirtiéndolo en un candidato potencial para desarrollar medicamentos antifúngicos para tratar infecciones como la candidiasis y la aspergilosis .
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O/c22-21(23,24)17-7-3-2-6-16(17)20(29)25-15-9-11-28(12-10-15)19-13-14-5-1-4-8-18(14)26-27-19/h2-3,6-7,13,15H,1,4-5,8-12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKJNMCQZQGKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2433564.png)
![1,3,6-trimethyl-5-(phenethylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433565.png)

![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2433567.png)
![(2E)-2-(4-bromobenzenesulfonyl)-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2433569.png)


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate](/img/structure/B2433572.png)

![2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetonitrile](/img/structure/B2433574.png)
![tert-Butyl 7'-oxo-6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-b][1,2,4]triazole]-1-carboxylate](/img/structure/B2433575.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2433582.png)
